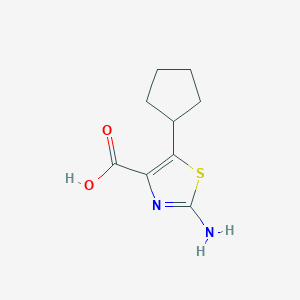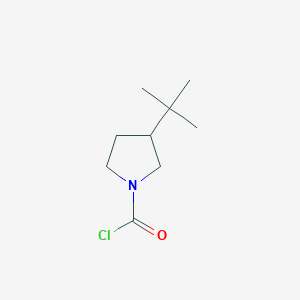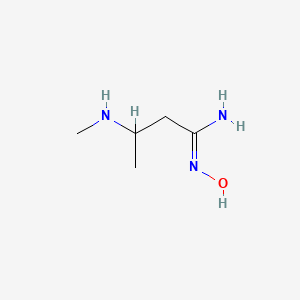
2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties, which contribute to the compound’s reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopentanone with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group and carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Used in medicinal chemistry for its unique electronic properties.
2-Amino-1,3-thiazole-4-carboxylic acid: A precursor to various biologically active compounds.
Uniqueness: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities .
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c10-9-11-6(8(12)13)7(14-9)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
VJSRKIKMMOKHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(N=C(S2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)


![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)

![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)


![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)


